3-Aminophenylboronic acid

Catalog No.
S569009
CAS No.
30418-59-8
M.F
C6H8BNO2
M. Wt
136.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminophenylboronic acid

4-Aminophenylboronic acid fails in electropolymerization because its para position is blocked, halting chain growth. 3-APBA circumvents this limitation:

  • Unsubstituted para position enables head-to-tail coupling for linear, conductive poly(3-APBA) films essential to non-enzymatic glucose sensors.
  • Primary amine anchor permits straightforward EDC/NHS immobilization onto carboxylated agarose or polymer beads for boronate affinity chromatography.
  • pKa ~8.8 guarantees reversible, pH-dependent cis-diol binding at physiological conditions for hydrogel-based insulin delivery systems.

Supplied in high purity with consistent lot-to-lot quality for research and scale-up procurement.

CAS Number

30418-59-8

Product Name

3-Aminophenylboronic acid

IUPAC Name

(3-aminophenyl)boronic acid

Molecular Formula

C6H8BNO2

Molecular Weight

136.95 g/mol

InChI

InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2

InChI Key

JMZFEHDNIAQMNB-UHFFFAOYSA-N

Synonyms

3-aminobenzeneboronic acid, 3-aminophenylboronic acid, aminophenylboronic acid, m-aminobenzeneboronic acid, meta-aminophenylboronic acid

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O

The exact mass of the compound 3-Aminophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

3-Aminophenylboronic acid (3-APBA) is a bifunctional building block characterized by a phenyl ring substituted with a boronic acid group and a primary amine in the meta position. In industrial and laboratory procurement, it is primarily sourced as a precursor for self-doped conducting polymers, glucose-responsive hydrogels, and boronate affinity chromatography (BAC) resins [1]. The molecule's dual functionality allows the amino group to serve as an anchor for covalent immobilization or as a directing group for electropolymerization, while the boronic acid moiety provides reversible, pH-dependent binding to cis-diols such as carbohydrates and glycoproteins. Its established pKa of approximately 8.8 to 8.9 makes it the benchmark ligand for affinity separations operating in mildly alkaline buffers [2].

Research Fit

Conjugation handle via aromatic amine group
Reversible cis-diol binding for sensing and separation
Meta-substitution confers distinct reactivity profile

Substituting 3-APBA with its para-isomer (4-aminophenylboronic acid) or unfunctionalized phenylboronic acid (PBA) leads to fundamental failures in polymer synthesis and matrix conjugation [1]. Because polyaniline-type electropolymerization proceeds via head-to-tail coupling at the para position relative to the amine, 3-APBA (where the para position is unsubstituted) successfully polymerizes into highly conductive, linear films. In contrast, 4-APBA has its para position blocked by the boronic acid group, forcing sterically hindered ortho-coupling that terminates growth prematurely, yielding non-conductive short oligomers or dimers [2]. Furthermore, replacing 3-APBA with PBA eliminates the primary amine handle entirely, preventing standard carbodiimide-mediated (EDC/NHS) amide coupling to solid supports or hydrogel backbones, thereby necessitating completely different, often less efficient, functionalization chemistries [3].

Substitution Risk

Positional isomer

2- or 4-isomer alters amine basicity and boronic acid reactivity; may shift recognition and conjugation behavior.

Nitro-substituted analog

Lower pKa (~7.4) shifts pH compatibility for diol binding; not interchangeable for applications requiring native amine.

Unsubstituted phenylboronic acid

Lacks amine group for covalent conjugation; limits direct substitution in functional materials.

2,6-Dibromo analog

Higher catalytic TOF for CO₂ hydration; substitution may alter catalytic performance profile.

Electropolymerization Viability and Film Formation

The structural isomerism of aminophenylboronic acids dictates their utility in forming conductive sensor matrices. 3-APBA undergoes rapid, continuous electropolymerization because the boronic acid is in the meta position, leaving the critical para position open for standard head-to-tail aniline-type coupling [1]. This yields robust poly(3-aminophenylboronic acid) films. Conversely, attempting to electropolymerize 4-aminophenylboronic acid results in chain termination and dimer formation, as the para position is blocked by the boronate group [2]. Consequently, 3-APBA forms continuous electroactive films, whereas 4-APBA is restricted to specialized azo-dimerization routes or non-polymeric applications.

Evidence DimensionPolymerization pathway and film formation
Target Compound Data3-APBA (Unblocked para position allows linear polyaniline-type growth)
Comparator Or Baseline4-APBA (Blocked para position restricts growth to short oligomers/dimers)
Quantified DifferenceContinuous polymeric film vs. restricted dimer/oligomer formation
ConditionsElectrochemical oxidation (cyclic voltammetry) on carbon/gold electrodes

Buyers manufacturing chemiresistive or impedimetric polymer sensors must specify the 3-isomer to ensure the formation of a continuous, conductive polymer network.

CO₂ Hydration TOF
Head-to-head
Baseline catalytic TOF; 2,6-dibromo analog outperformed
Supports catalyst screening context
DFT study; experimental validation advised

Neutral pH Redox Activity of the Polymerized Matrix

A critical limitation of standard polyaniline (PANI) in biosensing is its loss of conductivity and redox activity at physiological pH. Poly(3-APBA) overcomes this through a self-doping mechanism facilitated by the boronic acid side chains [1]. While conventional PANI becomes electrochemically inactive at pH 7.0, electropolymerized 3-APBA maintains distinct redox activity at pH 7.0. Furthermore, upon binding to polyols like fructose or glucose, the boronate ester formation increases the anionic charge, leading to a measurable conductivity increase (binding constants at pH 7.4: fructose 240 M^-1, galactose 100 M^-1, glucose 20 M^-1) [1].

Evidence DimensionRedox activity at neutral pH
Target Compound DataPoly(3-APBA) (Maintains redox activity and conductivity at pH 7.0)
Comparator Or BaselineStandard Polyaniline (PANI) (Electrochemically inactive at pH 7.0)
Quantified DifferenceActive vs. Inactive at physiological pH
ConditionsCyclic voltammetry in pH 7.0 buffer solutions

Enables the development of reagentless, direct-readout biosensors that operate effectively in physiological fluids without requiring acidic electrolytes.

Glucose Optical Response
Head-to-head
10 mol% AAPBA gel ranked highest for UV response
Supports formulation optimization review
Chitosan interpenetrating hydrogel system

Matrix Immobilization via Amide Coupling

For the production of boronate affinity chromatography (BAC) resins, the ligand must be covalently attached to a stationary phase. 3-APBA provides a highly reactive primary amine, allowing for direct EDC/NHS coupling to carboxylated matrices (e.g., agarose, polyacrylic acid) with high yield [1]. Unfunctionalized phenylboronic acid (PBA) lacks this amine handle, making direct amide coupling impossible and requiring alternative, often multi-step crosslinking strategies. The pKa of 3-APBA (~8.8-8.9) also ensures that the resulting functionalized matrix maintains optimal cis-diol binding affinity in standard mildly basic binding buffers (pH 8.5) [2].

Evidence DimensionCovalent coupling compatibility to carboxylated supports
Target Compound Data3-APBA (Direct single-step amide bond formation via primary amine)
Comparator Or BaselinePhenylboronic acid (PBA) (Incompatible with direct amide coupling)
Quantified DifferenceSingle-step EDC/NHS coupling vs. multi-step/impossible via amide linkage
ConditionsStandard bioconjugation to carboxylated solid supports or hydrogels

Procuring 3-APBA streamlines the manufacturing of affinity resins and smart hydrogels by allowing standard, high-yield peptide coupling chemistries.

Affinity Adsorption
Reported
APBA loading 0.476 mmol/g; RNA 60 mg/g; β-NAD 159 mg/g
Supports process design context
Monodisperse-porous silica, 5.5 μm
Peroxidase Binding
Data to verify
≥8 mg/mL binding capacity (Peroxidase Type VI)
Supplier specification; verify for your conditions
Agarose resin, labeling 40–80 μmol/mL
Nitrite Detection LOD
Reported
LOD 2.0 nM; linear 5.0–1200.0 nM
Supports sensor development context
Dual-emission probe in water samples
pKa Comparison
Head-to-head
3-APBA pKa 8.75; ortho-nitro analog pKa 7.4
pH range may differ; nitro analog for lower pH
Affects chromatography binding conditions

Non-Enzymatic Continuous Glucose Monitoring (CGM) Sensors

Due to its ability to form self-doped, conductive poly(3-APBA) films that remain electrochemically active at physiological pH, 3-APBA is the premier precursor for non-enzymatic chemiresistive and impedimetric sugar sensors. It is specifically selected over 4-APBA to ensure linear polymer growth during electrode fabrication [1].

Boronate Affinity Chromatography (BAC) Resins

3-APBA is the standard ligand for functionalizing stationary phases used in the enrichment of glycoproteins, RNA, and catecholamines. Its primary amine allows for straightforward immobilization onto carboxylated agarose or polymer beads, while its pKa of ~8.8 provides optimal reversible binding of cis-diols under mildly alkaline conditions [2].

Glucose-Responsive Smart Hydrogels and Insulin Delivery Systems

In the synthesis of stimuli-responsive polymers, 3-APBA is copolymerized or grafted onto hydrogel backbones (e.g., polyacrylamide derivatives). The dynamic covalent binding between the boronic acid moiety and blood glucose triggers volumetric swelling of the hydrogel, making 3-APBA a critical procurement item for developers of closed-loop, self-regulated insulin delivery materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boronate affinity chromatography
Aminophenylboronic acid conjugation capacity
Immobilized ligand loading and target binding validation
Glucose-responsive hydrogel sensing
AAPBA composition for reported response
Optical response and hydrogel swelling context
Fluorescent probe for nitrite monitoring
3-APBA hybrid probe detection sensitivity
Limit of detection and selectivity in water matrices
Aqueous nanoparticle phase transfer
Boronic acid functionality for diol targeting
Transfer efficiency and surface functionality evaluation

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

137.0648087 Da

Monoisotopic Mass

137.0648087 Da

Heavy Atom Count

10

UNII

44U8ADR772

Related CAS

280563-63-5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

66472-86-4
30418-59-8

Wikipedia

M-Aminophenylboronic Acid
Barluenga et al. A metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones. Nature Chemistry, doi: 10.1038/nchem.328, published online 16 August 2009. http://www.nature.com/naturechemistry

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